molecular formula C8H5BrFNO4 B1378393 (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid CAS No. 1227270-93-0

(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid

Cat. No.: B1378393
CAS No.: 1227270-93-0
M. Wt: 278.03 g/mol
InChI Key: OUWVGTRCXLLTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5BrFNO4 . It has a molecular weight of 278.03 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Characterization

(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid has been utilized in synthetic routes to create novel compounds with potential biological activities. For instance, novel phthalazinyl derivatives were synthesized from phthalic anhydride, involving this compound, and evaluated for their antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme. Among the synthesized compounds, certain derivatives showed significant activity against Mycobacterium tuberculosis, highlighting the compound's role in developing antimycobacterial agents (Sriram et al., 2009).

Comparative Reactivity and Acidity Studies

Another research application includes a comparative DFT study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including this compound. The study calculated structural properties, reactivity descriptors, acidity, and vibrational spectra, which show that the presence of halogen substituents significantly affects these properties. This research aids in understanding the electronic effects of halogen substituents on phenylacetic acids and their implications on chemical reactivity and acidity (Srivastava et al., 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid can be found online . It’s important to refer to this document for comprehensive safety and hazard information.

Mechanism of Action

Target of Action

The primary targets of (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the bromine, fluorine, and nitro groups in the compound can potentially interact with various biological targets .

Biochemical Pathways

Given the presence of reactive groups in the molecule, it is plausible that it could interfere with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good absorption and distribution. The presence of halogens (bromine and fluorine) in the molecule could potentially affect its metabolism and excretion .

Properties

IUPAC Name

2-(4-bromo-2-fluoro-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWVGTRCXLLTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.